4-Bromo-7-chloroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 7th positions, respectively, on the quinoline ring, along with a carboxylic acid group at the 3rd position The molecular formula of this compound is C10H5BrClNO2
Preparation Methods
The synthesis of 4-Bromo-7-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
For industrial production, the synthesis may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and chlorine atoms efficiently. The final carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Chemical Reactions Analysis
4-Bromo-7-chloroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium hydroxide.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or hydroxyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-7-chloroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of parasite growth in antimalarial applications .
Comparison with Similar Compounds
4-Bromo-7-chloroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
7-Chloroquinoline-3-carboxylic acid: Lacks the bromine atom at the 4th position, which may affect its reactivity and biological activity.
4,6-Dichloroquinoline-3-carboxylic acid: Contains an additional chlorine atom at the 6th position, which can influence its chemical properties and applications.
4-Bromo-7-chloroquinoline: Lacks the carboxylic acid group, which may limit its use in certain synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H5BrClNO2 |
---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
4-bromo-7-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-9-6-2-1-5(12)3-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
WSOOOOQERPPPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.